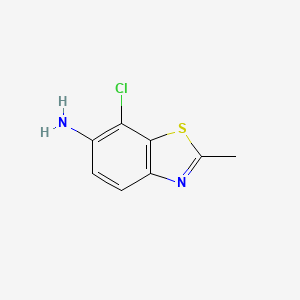

7-Chloro-2-methyl-1,3-benzothiazol-6-amine

Description

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by a chlorine atom at position 7, a methyl group at position 2, and an amine group at position 6. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, often associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The chloro and methyl substituents in this compound likely influence its electronic properties, solubility, and biological interactions, making it a candidate for further pharmaceutical exploration.

Propriétés

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIJAXOJIAYKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Another method involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent chlorination to introduce the chlorine atom at the 7th position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

7-Chloro-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Applications De Recherche Scientifique

7-Chloro-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential in developing new drugs for treating various diseases, including cancer and tuberculosis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anticancer effects.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents on the benzothiazole ring critically impact reactivity and bioactivity:

Key Observations:

- Chloro vs. Methoxy/Nitro: Chlorine at position 7 (target compound) introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in . Methoxy (OMe) in increases polarity and solubility.

- Methyl vs. Methylthio: The methyl group (target compound) is less electron-donating than methylthio (-SMe) in , affecting nucleophilic reactivity.

Physicochemical Properties

- Melting Points :

- Solubility : Methoxy and methylthio derivatives show higher aqueous solubility compared to chloro analogues.

Activité Biologique

7-Chloro-2-methyl-1,3-benzothiazol-6-amine is a compound of significant interest due to its biological activity, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is C_8H_8ClN_3S, with a molecular weight of 198.67 g/mol. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position on the benzothiazole ring enhances its biological activity compared to similar compounds.

The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , an essential enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death. This mode of action positions the compound as a promising candidate for developing new anti-tubercular therapies .

Antimicrobial Properties

Research indicates that 7-Chloro-2-methyl-1,3-benzothiazol-6-amine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like isoniazid (INH) .

Anticancer Activity

The compound has also shown promise in cancer research. A study indicated that benzothiazole derivatives, including 7-Chloro-2-methyl-1,3-benzothiazol-6-amine, possess cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving caspase activation .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies suggest that 7-Chloro-2-methyl-1,3-benzothiazol-6-amine has good bioavailability (>52%) when administered orally. This characteristic enhances its potential as a therapeutic agent for systemic infections .

Comparison with Similar Compounds

The unique substitution pattern of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine distinguishes it from other benzothiazole derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Methyl-1,3-benzothiazol-6-amine | Lacks chlorine at position 7 | Lower antimicrobial activity |

| 7-Chloro-1,3-benzothiazol-6-amine | Lacks methyl group at position 2 | Reduced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.